molecular formula C13H14N4O B3007328 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide CAS No. 2248930-27-8

4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide

Cat. No. B3007328
CAS RN: 2248930-27-8
M. Wt: 242.282
InChI Key: OUYVZOYLATYHSD-UHFFFAOYSA-N
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Description

4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus Kinase 3 (JAK3). JAK3 is a tyrosine kinase that plays a key role in the signaling pathways of cytokines involved in immune function. CP-690,550 has been extensively studied for its potential as a therapeutic agent for autoimmune diseases, such as rheumatoid arthritis and psoriasis.

Mechanism of Action

4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide works by inhibiting the activity of JAK3, which is a tyrosine kinase that plays a key role in the signaling pathways of cytokines involved in immune function. By inhibiting JAK3, 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide reduces the activity of cytokines such as interleukin-2 (IL-2), which are involved in the activation and proliferation of T cells. This reduces the inflammatory response and other symptoms of autoimmune diseases.
Biochemical and Physiological Effects
4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It reduces the activity of cytokines such as IL-2, which are involved in the activation and proliferation of T cells. This reduces the inflammatory response and other symptoms of autoimmune diseases. 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide has also been shown to reduce the production of antibodies and to inhibit the function of B cells, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide has a number of advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has a high degree of selectivity for JAK3. This makes it a useful tool for studying the role of JAK3 in immune function and autoimmune diseases. However, 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide also has some limitations for lab experiments. It is a potent inhibitor of JAK3, which can make it difficult to study the effects of other cytokines and signaling pathways that are also involved in immune function.

Future Directions

There are a number of future directions for research on 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide. One area of interest is the development of new JAK3 inhibitors that have improved selectivity and potency. Another area of interest is the use of 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide in combination with other drugs for the treatment of autoimmune diseases. Finally, there is also interest in using 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide as a tool for studying the role of JAK3 in other diseases and biological processes.

Synthesis Methods

The synthesis of 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide involves several steps, starting with the reaction of 2-cyano-4-methylpyridine with 2-bromo-2,2-dimethylpropane to form 2-(2,2-dimethylpropyl)-4-methylpyridine. This is then reacted with cyanogen bromide to form 2-cyano-4-(2,2-dimethylpropyl)pyridine. Finally, this compound is reacted with 2-amino-2-cyanopropane to form 4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide.

Scientific Research Applications

4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide has been extensively studied for its potential as a therapeutic agent for autoimmune diseases. In particular, it has been shown to be effective in the treatment of rheumatoid arthritis and psoriasis. It works by inhibiting the signaling pathways of cytokines involved in immune function, thereby reducing inflammation and other symptoms of autoimmune diseases.

properties

IUPAC Name

4-cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O/c1-13(2,3)11(8-15)17-12(18)10-6-9(7-14)4-5-16-10/h4-6,11H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUYVZOYLATYHSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C#N)NC(=O)C1=NC=CC(=C1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyano-N-(1-cyano-2,2-dimethylpropyl)pyridine-2-carboxamide

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